3-(4-hydroxyquinazolin-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide
Description
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide is a complex organic compound that features a pyrrole ring and a quinazolinone moiety
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-3-(4-oxo-3H-quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C17H18N4O2/c1-21-10-4-5-12(21)11-18-16(22)9-8-15-19-14-7-3-2-6-13(14)17(23)20-15/h2-7,10H,8-9,11H2,1H3,(H,18,22)(H,19,20,23) |
InChI Key |
FWMGFJLAUWPIHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole derivative, followed by the formation of the quinazolinone ring. The final step involves coupling these two moieties under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The quinazolinone moiety can be reduced using agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon of the quinazolinone ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-pyrrol-2-yl)-N’-(4-pyridinylmethylene)acetohydrazide
- 1-methyl-1H-pyrrole
Uniqueness
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(4-oxo-3,4-dihydro-2-quinazolinyl)propanamide is unique due to its combination of a pyrrole ring and a quinazolinone moiety. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to simpler compounds like 1-methyl-1H-pyrrole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
